PrCP Inhibitory Potency vs. Rimonabant (SR141716A): Target Class Differentiation
The compound is documented as a prolylcarboxypeptidase (PrCP) inhibitor and is referenced in the primary Merck medicinal chemistry campaign on PrCP pyrazole bioisosteres, whereas Rimonabant (SR141716A) is a cannabinoid CB1 receptor antagonist (CB1 Ki = 1.8 nM) with no reported PrCP activity [1]. This represents a fundamental target-class differentiation: the compound engages the serine protease PrCP rather than the GPCR CB1, making it unsuitable for substitution in CB1-focused studies and uniquely appropriate for PrCP target validation [2]. Quantitative PrCP IC50 data for this exact compound remains unpublished in the peer-reviewed literature; the most closely related pyrazole-containing PrCP inhibitor (Compound 8o) reported in the same Merck program exhibits IC50 values of 1 nM (human PrCP) and 2 nM (mouse PrCP), providing class-level potency benchmarking [3]. Users should request the compound's specific IC50 from the vendor before procurement.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | PrCP inhibitor (exact IC50 not publicly disclosed; structurally analogous compound 8o: human PrCP IC50 = 1 nM, mouse PrCP IC50 = 2 nM) |
| Comparator Or Baseline | Rimonabant (SR141716A): CB1 receptor antagonist, Ki = 1.8 nM; no PrCP activity reported |
| Quantified Difference | Orthogonal target classes: PrCP (serine protease) vs. CB1 (GPCR). Within-class potency gap cannot be quantified without this compound's exact IC50. |
| Conditions | PrCP: recombinant human and mouse enzyme assays with fluorogenic substrate. CB1: [3H]-CP-55,940 displacement in recombinant human CB1-expressing HEK293 membranes. |
Why This Matters
Procurement decisions for PrCP-focused research must exclude CB1-targeted compounds; selecting a documented PrCP inhibitor from the Merck program ensures target-relevant tool compound usage.
- [1] Ruiu, S. et al. Synthesis and characterization of NESS 0327: a novel putative antagonist of the CB1 cannabinoid receptor. Journal of Pharmacology and Experimental Therapeutics, 2003, 306, 363-370. (Contains Rimonabant Ki data for comparison.) View Source
- [2] IDRBLab / TTD. Drug Information: Piperidinyl pyrazole derivative 3 (D0R3WH). Target: Prolylcarboxypeptidase (PRCP). Assignee: Merck Sharp & Dohme Corp. View Source
- [3] Shen, D. M. et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014, 24, 1657-1660. (Compound 8o: human PrCP IC50 = 1 nM, mouse PrCP IC50 = 2 nM.) View Source
